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Compound of Interest

Compound Name: Cyclopenthiazide-d9

Cat. No.: B15145094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cyclopenthiazide-d9 is the deuterated analog of Cyclopenthiazide, a thiazide diuretic utilized

in the management of hypertension and edema.[1] This technical guide provides a

comprehensive overview of Cyclopenthiazide-d9, including its chemical properties, a

generalized synthesis approach, and detailed analytical methodologies. The document is

intended to serve as a valuable resource for researchers and professionals engaged in drug

development and metabolic studies. The inclusion of deuterated internal standards like

Cyclopenthiazide-d9 is crucial for accurate bioanalytical quantification, minimizing matrix

effects in LC-MS/MS assays.

Introduction
Cyclopenthiazide is a member of the thiazide class of diuretics, which act by inhibiting the

sodium-chloride symporter in the distal convoluted tubule of the nephron.[1] This inhibition

leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume

and blood pressure. Cyclopenthiazide-d9, as a stable isotopically labeled version, serves as

an ideal internal standard for pharmacokinetic and metabolic studies of Cyclopenthiazide due

to its chemical identity and distinct mass spectrometric signature.

Chemical and Physical Properties
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The key chemical and physical properties of Cyclopenthiazide-d9 and its non-deuterated

counterpart are summarized in the table below for easy comparison.

Property Cyclopenthiazide-d9 Cyclopenthiazide

Chemical Name

6-Chloro-3-(cyclopentylmethyl-

d9)-3,4-dihydro-2H-1,2,4-

benzothiadiazine-7-

sulfonamide 1,1-dioxide

6-Chloro-3-

(cyclopentylmethyl)-3,4-

dihydro-2H-1,2,4-

benzothiadiazine-7-

sulfonamide 1,1-dioxide[2]

Molecular Formula C₁₃H₉D₉ClN₃O₄S₂ C₁₃H₁₈ClN₃O₄S₂[2]

Molecular Weight 388.94 g/mol 379.87 g/mol [2]

CAS Number Not available 742-20-1[2]

Appearance White to off-white solid White crystalline solid

Solubility
Soluble in methanol and

DMSO

Soluble in methanol, sparingly

soluble in water

Synthesis and Purification
Generalized Synthesis Approach
A specific, detailed synthesis protocol for Cyclopenthiazide-d9 is not readily available in the

public domain. However, a plausible synthetic route can be conceptualized based on the

known synthesis of Cyclopenthiazide and general methods for deuterium labeling. The key step

would involve the introduction of the deuterated cyclopentylmethyl group.

A potential synthetic pathway is outlined below. This is a generalized scheme and would

require optimization of reaction conditions.
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Caption: Generalized synthesis of Cyclopenthiazide-d9.

Methodology:

Preparation of Deuterated Cyclopentylmethyl Bromide: Commercially available or

synthesized cyclopentyl-d9-methanol would be treated with a brominating agent, such as

phosphorus tribromide (PBr₃), to yield cyclopentyl-d9-methyl bromide.

Alkylation: The core benzothiadiazine structure, 6-chloro-3,4-dihydro-2H-1,2,4-

benzothiadiazine-7-sulfonamide 1,1-dioxide, would be alkylated with the prepared

cyclopentyl-d9-methyl bromide in the presence of a suitable base (e.g., sodium hydride or

potassium carbonate) in an appropriate solvent (e.g., dimethylformamide).

Work-up and Isolation: The reaction mixture would be quenched, and the crude product

extracted. The organic layer would be washed, dried, and the solvent evaporated to yield

crude Cyclopenthiazide-d9.

Purification
Purification of the crude product is essential to achieve the high purity required for an analytical

standard. A combination of recrystallization and preparative HPLC is recommended.

Recrystallization Protocol:

Solvent Selection: The crude Cyclopenthiazide-d9 is dissolved in a minimal amount of a

suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents). The ideal solvent is
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one in which the compound is highly soluble at elevated temperatures and poorly soluble at

room temperature or below.

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to

remove them.

Crystallization: The solution is allowed to cool slowly to room temperature, followed by

further cooling in an ice bath to induce crystallization.

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a

small amount of cold solvent, and dried under vacuum.

Preparative HPLC Protocol:

For higher purity, preparative high-performance liquid chromatography (HPLC) can be

employed.

Parameter Condition

Column
A suitable preparative reverse-phase C18

column (e.g., 250 x 21.2 mm, 5 µm).

Mobile Phase

A gradient of acetonitrile and water, potentially

with a modifier like formic acid for improved

peak shape.

Flow Rate
Optimized for the specific column dimensions,

typically in the range of 10-50 mL/min.

Detection
UV detection at a wavelength of maximum

absorbance (e.g., around 270 nm for thiazides).

Fraction Collection
Fractions corresponding to the main peak of

Cyclopenthiazide-d9 are collected.

Post-Purification

The collected fractions are combined, and the

solvent is removed under reduced pressure to

yield the purified product.
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Analytical Methodologies
HPLC-UV Method for Purity and Assay
A robust HPLC-UV method is essential for determining the purity and assay of

Cyclopenthiazide-d9. The following is a general protocol that can be adapted and validated.

Parameter Condition

Column
Reverse-phase C18 column (e.g., 150 x 4.6

mm, 5 µm).

Mobile Phase

Isocratic or gradient elution with a mixture of a

buffered aqueous phase (e.g., phosphate buffer

pH 3.0) and an organic modifier (e.g.,

acetonitrile).

Flow Rate 1.0 mL/min.

Injection Volume 10 µL.

Column Temperature Ambient or controlled at 25-30 °C.

Detection UV at 270 nm.

Method Validation (as per ICH Q2(R1) Guidelines):

Specificity: The ability to assess the analyte unequivocally in the presence of components

that may be expected to be present. This is often evaluated through forced degradation

studies.

Linearity: Demonstrated over a concentration range, typically with a correlation coefficient (r²)

> 0.999.

Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%,

120% of the nominal concentration).

Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day)

levels, with a relative standard deviation (RSD) of <2%.
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-

noise ratios or the standard deviation of the response and the slope of the calibration curve.

Robustness: Evaluated by making small, deliberate variations in method parameters (e.g.,

mobile phase composition, pH, flow rate) and observing the effect on the results.

Forced Degradation Studies
Forced degradation studies are critical for establishing the stability-indicating nature of the

analytical method.

Stress Condition Typical Protocol

Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.

Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours.

Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.

Thermal Degradation Solid drug substance at 105 °C for 48 hours.

Photolytic Degradation
Exposure to UV light (254 nm) and visible light

for a specified duration.

Samples from these studies are analyzed by the HPLC-UV method to ensure that degradation

products are well-resolved from the parent peak.

Mechanism of Action of Thiazide Diuretics
The primary mechanism of action for Cyclopenthiazide and other thiazide diuretics is the

inhibition of the Na⁺/Cl⁻ symporter located on the apical membrane of the distal convoluted

tubule cells in the nephron.
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Caption: Mechanism of action of Cyclopenthiazide.
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This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back

into the blood. The increased concentration of these ions in the tubule leads to an osmotic

increase in water excretion, resulting in diuresis.

Pharmacokinetics
While specific pharmacokinetic data for Cyclopenthiazide-d9 is not available, it is expected to

have very similar pharmacokinetic properties to the non-deuterated form. The primary

difference lies in its utility as an internal standard in pharmacokinetic studies of

Cyclopenthiazide.

General Pharmacokinetic Parameters of Cyclopenthiazide:

Absorption: Readily absorbed after oral administration.

Metabolism: Information on the extent of metabolism is limited.

Excretion: Primarily excreted in the urine.

Experimental Workflow for a Pharmacokinetic Study:

Administer Cyclopenthiazide
to study subjects

Collect blood samples
at predefined time points Process blood to obtain plasma

Spike plasma with
Cyclopenthiazide-d9 (IS)

and perform protein precipitation
or liquid-liquid extraction

Analyze samples by
LC-MS/MS

Calculate pharmacokinetic
parameters (Cmax, Tmax, AUC, t½)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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